5-Cyclopropoxy-N,N,2-trimethylaniline
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Overview
Description
5-Cyclopropoxy-N,N,2-trimethylaniline is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.272 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to an aniline ring, which is further substituted with two methyl groups at the nitrogen atom and one methyl group at the ortho position relative to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N,2-trimethylaniline can be achieved through several methods. One common approach involves the reaction of 2-cyclopropoxy-5-nitrotoluene with dimethylamine under reducing conditions. The nitro group is first reduced to an amino group, followed by methylation to introduce the N,N-dimethyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, reduction, and methylation, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N,2-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclopropoxy-N,N,2-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N,2-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-N,N,5-trimethylaniline: Similar in structure but with different substitution patterns on the aromatic ring.
N,N,2-trimethylaniline: Lacks the cyclopropoxy group, resulting in different chemical and biological properties.
Uniqueness
5-Cyclopropoxy-N,N,2-trimethylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N,2-trimethylaniline |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-11(14-10-6-7-10)8-12(9)13(2)3/h4-5,8,10H,6-7H2,1-3H3 |
InChI Key |
OYSZHRJTBZETJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
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